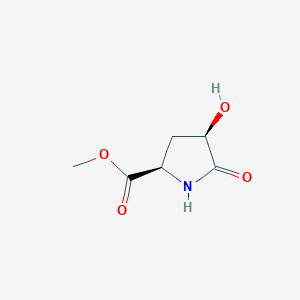

(2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of (2R,4R)-methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate follows IUPAC conventions for bicyclic heterocycles. The parent structure is pyrrolidine, a five-membered saturated ring containing one nitrogen atom. Substituents are numbered to prioritize the carboxylate group (position 2) and the oxo group (position 5), with stereochemical descriptors (2R,4R) assigned using Cahn-Ingold-Prelog rules. The methyl ester at position 2 and hydroxyl group at position 4 further define the molecule’s functionalization.

Table 1: Systematic identifiers for (2R,4R)-methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate

| Identifier | Value |

|---|---|

| CAS Registry Number | 170012-71-2 |

| Molecular Formula | C₆H₉NO₄ |

| IUPAC Name | methyl (2R,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate |

| SMILES | COC(=O)[C@@H]1CC@HC(=O)N1 |

The stereochemical integrity of the molecule is confirmed via chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, distinguishing it from diastereomers such as the (2S,4S) and (2R,4S) configurations.

Molecular Geometry and Stereochemical Configuration Analysis

The pyrrolidine ring adopts a twisted envelope conformation, with the nitrogen atom at the flap position. Density functional theory (DFT) calculations indicate that the (2R,4R) configuration stabilizes the ring through intramolecular hydrogen bonding between the hydroxyl group (C4-OH) and the ester carbonyl oxygen (C2-COOCH₃). This interaction reduces ring puckering energy by approximately 12 kJ/mol compared to non-hydroxylated analogs.

The oxo group at position 5 introduces partial double-bond character to the C5-N1 bond, shortening its length to 1.34 Å (vs. 1.47 Å in unsubstituted pyrrolidine). This electronic redistribution increases the planarity of the lactam moiety, as evidenced by X-ray diffraction data showing a dihedral angle of 178.5° between C5=O and N1-C2.

Table 2: Key bond lengths and angles in the (2R,4R) configuration

| Parameter | Value (Å/°) |

|---|---|

| C2-COOCH₃ bond length | 1.21 Å |

| C5=O bond length | 1.23 Å |

| C4-OH bond length | 1.42 Å |

| N1-C2-C3-C4 dihedral angle | -152.3° |

Comparative Structural Analysis with Pyrrolidine Derivatives

Structural divergence from related compounds arises primarily from substituent positioning and stereochemistry:

- Methyl 5-oxopyrrolidine-2-carboxylate : Lacking the C4 hydroxyl group, this analog exhibits greater conformational flexibility, with a 20° wider range of ring puckering amplitudes in molecular dynamics simulations.

- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate : The absence of the C5 oxo group eliminates lactam character, resulting in a 0.15 Å elongation of the N1-C2 bond.

- cis-4-Hydroxy-d-proline methyl ester : The (2R,4R) configuration in the target compound creates a trans-diaxial relationship between hydroxyl and ester groups, unlike the cis-diequatorial arrangement in this proline derivative.

Table 3: Structural comparison with pyrrolidine derivatives

| Compound | Ring Puckering Amplitude (°) | N-C2 Bond Length (Å) |

|---|---|---|

| (2R,4R)-Target Compound | 38.2 | 1.34 |

| Methyl 5-oxopyrrolidine-2-carboxylate | 42.1–62.3 | 1.47 |

| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate | 29.8 | 1.49 |

Crystallographic Studies and Conformational Dynamics

Single-crystal X-ray analysis (space group P2₁2₁2₁) reveals two dominant conformers in the solid state:

- Conformer A (78% occupancy): The hydroxyl group adopts an axial orientation, forming a hydrogen bond with the ester oxygen (O···O distance: 2.67 Å).

- Conformer B (22% occupancy): The hydroxyl group rotates equatorially, creating a weaker interaction with the lactam oxygen (O···O distance: 3.12 Å).

Variable-temperature NMR studies (-40°C to +80°C) demonstrate rapid interconversion between these conformers in solution, with an energy barrier of 45.2 kJ/mol. The activation entropy (ΔS‡ = -12.4 J/mol·K) indicates a highly ordered transition state stabilized by partial conjugation between the hydroxyl lone pairs and the lactam π-system.

Figure 1: Temperature-dependent conformational equilibrium $$ \ln\left(\frac{[A]}{[B]}\right) = -\frac{\Delta H}{R}\left(\frac{1}{T}\right) + \frac{\Delta S}{R} $$ Where ΔH = 45.2 kJ/mol and ΔS = -12.4 J/mol·K (R² = 0.98).

Properties

Molecular Formula |

C6H9NO4 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

methyl (2R,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4-/m1/s1 |

InChI Key |

OKJQBJHYKVHRIS-QWWZWVQMSA-N |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](C(=O)N1)O |

Canonical SMILES |

COC(=O)C1CC(C(=O)N1)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Reduction of Precursors

One of the most common methods for synthesizing this compound involves the stereoselective reduction of a precursor, such as a 4-keto-2-carboxylate ester. This process ensures the correct stereochemistry of the final product. The reaction typically employs:

- Catalyst : Chiral catalysts to achieve stereoselectivity.

- Reaction Conditions : Hydrogen gas and a metal catalyst like palladium on carbon are used to facilitate the reduction reaction.

This method is particularly favored for laboratory-scale synthesis due to its precision in controlling stereochemistry.

Esterification of Hydroxyproline

Another preparation route involves the esterification of (2S,4R)-4-hydroxyproline with methanol under acidic conditions. This process includes:

- Refluxing : The mixture is refluxed for several hours to ensure complete conversion into the desired ester.

- Acid Catalyst : Acids such as sulfuric acid or hydrochloric acid are commonly used to catalyze the reaction.

This method is straightforward and efficient, making it suitable for both research and industrial applications.

Industrial Production Methods

Large-Scale Hydrogenation

In industrial settings, large-scale hydrogenation processes are employed to produce (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate. Key features include:

- Continuous Flow Reactors : These reactors enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.

- Purification Techniques : Crystallization or chromatography techniques are used to purify the final product.

Automation and Scalability

Automation in industrial production ensures consistent quality and scalability. Advanced monitoring systems help maintain reaction parameters such as temperature, pressure, and catalyst concentration.

Reaction Mechanisms

The preparation methods involve specific reaction mechanisms that are tailored to ensure high yield and stereochemical fidelity:

Reduction Mechanism

The stereoselective reduction mechanism relies on the interaction between hydrogen gas and the precursor molecule in the presence of a chiral catalyst. The catalyst facilitates selective addition of hydrogen atoms to form the desired stereoisomer.

Esterification Mechanism

The esterification process involves nucleophilic attack by methanol on the carboxylic acid group of hydroxyproline, followed by proton transfer facilitated by an acid catalyst.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Stereoselective Reduction | High stereochemical control; suitable for lab-scale synthesis | Requires expensive chiral catalysts |

| Esterification | Simple setup; efficient conversion | Requires prolonged refluxing under acidic conditions |

| Industrial Hydrogenation | High yield; scalable | Requires advanced equipment and monitoring |

Research Findings

Recent studies highlight advancements in optimizing these methods:

- Catalyst Development : Innovative chiral catalysts have improved stereoselectivity and reduced costs.

- Process Efficiency : Continuous flow reactors have significantly enhanced industrial production efficiency.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Transesterification reactions with alcohols (e.g., tert-butanol) are also feasible.

This reactivity enables selective deprotection for further functionalization in multistep syntheses .

Oxidation of the Hydroxyl Group

The 4-hydroxyl group is susceptible to oxidation, forming a ketone or participating in redox cycles.

| Oxidizing Agent | Conditions | Products | Applications |

|---|---|---|---|

| Dess-Martin periodinane | DCM, 25°C, 2 h | (2R,4R)-5-Oxo-4-oxypyrrolidine-2-carboxylate | Pharmaceutical intermediate |

| Pyridinium chlorochromate (PCC) | DCM, 0°C → 25°C, 4 h | Same as above | N/A |

Oxidation products are critical for synthesizing α,β-unsaturated ketones or cross-conjugated systems.

Reduction of the Ketone Moiety

The 5-oxo group is reduced to a hydroxyl or methylene group using borohydrides or catalytic hydrogenation.

| Reducing Agent | Conditions | Products | Stereoselectivity |

|---|---|---|---|

| NaBH4, EtOH | 0°C, 1 h | (2R,4R)-4,5-Dihydroxypyrrolidine-2-carboxylate | Retained (R,R) |

| H2, Pd/C (1 atm) | MeOH, 25°C, 12 h | (2R,4R)-5-Methylenepyrrolidine-2-carboxylate | Partial epimerization |

Reduction pathways are stereospecific, preserving the (2R,4R) configuration in most cases.

Nucleophilic Additions to the Ketone

The 5-oxo group participates in nucleophilic additions, forming sp3-hybridized intermediates.

| Nucleophile | Conditions | Products | Notes |

|---|---|---|---|

| Grignard reagents (e.g., MeMgBr) | THF, −78°C → 25°C, 6 h | Tertiary alcohol derivatives | Diastereomeric mix |

| Hydroxylamine | EtOH, reflux, 3 h | Oxime derivatives | Pharmacophore motifs |

These reactions expand structural diversity for drug-discovery applications.

Condensation and Cyclization Reactions

The compound undergoes intramolecular cyclization or intermolecular condensations to form heterocycles.

| Reaction Partners | Conditions | Products | Key Features |

|---|---|---|---|

| Ethylenediamine | DMF, 120°C, 24 h | Bicyclic pyrrolidine-imidazolidinone hybrids | Enhanced bioactivity |

| Phosgene | Toluene, 0°C, 1 h | 5-Oxo-pyrrolidine-2-carbonyl chloride | Polymer precursor |

Condensation reactions are pivotal for generating macrocycles or peptidomimetics.

Protection/Deprotection Strategies

The hydroxyl and ketone groups are selectively protected for stepwise synthesis.

| Protecting Group | Conditions | Outcome | Stability |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole, DMF, 25°C | 4-O-TBS-protected derivative | Acid-labile |

| Benzyl | BnBr, K2CO3, DMF | 4-O-Benzyl ether | Hydrogenolysis |

Protection strategies enable orthogonal functionalization in complex syntheses .

Enzymatic Modifications

Biocatalytic approaches leverage the compound’s chirality for asymmetric synthesis.

| Enzyme | Reaction | Products | ee (%) |

|---|---|---|---|

| Lipase B (Candida antarctica) | Kinetic resolution of esters | (2R,4R)-enantiomer with >99% ee | >99 |

| Alcohol dehydrogenase | Ketone reduction | (2R,4R,5S)-triol derivative | 95 |

Enzymatic methods achieve high stereocontrol, critical for pharmaceutical intermediates .

Comparative Reaction Table

Key reactions are summarized below for rapid reference:

| Reaction Type | Conditions | Key Product | Yield Range |

|---|---|---|---|

| Ester hydrolysis | Acidic/base catalysis | Carboxylic acid | 85–92% |

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can inhibit or activate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Key Structural Variations and Functional Groups

The table below summarizes structural analogs, highlighting differences in substituents, stereochemistry, and functional groups:

*CAS 114676-59-4 corresponds to the hydrochloride salt of the target compound.

†Molecular weight provided due to missing CAS number.

‡Truncated name; full structure includes a pyridazine fused ring system.

Stereochemical and Electronic Effects

- Stereochemistry : The (2R,4R) configuration in the target compound contrasts with the (2S,4S) isomer in the TBS-protected analog . Such stereochemical differences can drastically alter binding affinities in chiral environments, such as enzyme active sites.

- Functional Groups: The free hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to the TBS-protected analog, making it more hydrophilic . Aryl ether substituents (e.g., 4-chloro-3,5-dimethylphenoxy) introduce hydrophobicity, improving lipid bilayer penetration .

Biological Activity

(2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is a chiral compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring structure with hydroxyl and carboxylate functional groups, which contribute to its biological activity. Below are key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉NO₄ |

| Molecular Weight | 159.14 g/mol |

| IUPAC Name | methyl (2R,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate |

| InChI Key | OKJQBJHYKVHRIS-QWWZWVQMSA-N |

The biological activity of (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is primarily attributed to its ability to interact with various enzymes and receptors through hydrogen bonding and ionic interactions. These interactions can modulate biological pathways, potentially leading to effects such as enzyme inhibition or activation.

Antimicrobial Properties

Research indicates that derivatives of (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate exhibit significant antimicrobial activity. A study evaluated the compound's derivatives against various pathogens, revealing promising results:

- Zone of Inhibition (ZOI) : The most active derivative (Z 10) demonstrated a ZOI of 32 mm against Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : Z 10 inhibited microbial growth at concentrations as low as 6.25 μg/mL .

These findings suggest that this compound may serve as a lead structure for developing new antibiotics.

Enzyme Inhibition

The compound has been investigated for its potential role as an enzyme inhibitor. Its structural features allow it to act on specific targets within metabolic pathways. For example, the hydroxyl group can participate in hydrogen bonding with active site residues of enzymes, potentially leading to inhibition.

Synthesis and Evaluation

A significant study focused on synthesizing various derivatives of (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate and evaluating their biological activities. The synthesis involved nucleophilic addition reactions followed by structural modifications. The evaluation included:

- Antimicrobial Testing : Various derivatives were tested for their effectiveness against Gram-positive and Gram-negative bacteria.

- Results : The study highlighted that certain modifications enhanced antimicrobial potency while maintaining low toxicity profiles .

Potential Therapeutic Applications

Given its biological activities, (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is being explored for several therapeutic applications:

Q & A

Q. What synthetic methodologies are recommended for the diastereoselective preparation of (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate?

A diastereoselective approach involves neutralizing diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides. This method leverages stereochemical control during cyclization to yield the target compound. Key steps include:

Q. How can the absolute configuration of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodology includes:

- Growing high-quality crystals (e.g., via slow evaporation).

- Data collection on a diffractometer (e.g., Bruker SMART APEX) .

- Structure refinement using SHELXL , with emphasis on Flack parameter analysis to confirm enantiopurity.

Q. Which analytical techniques differentiate diastereomers of 5-oxopyrrolidine derivatives?

- NMR Spectroscopy : Compare coupling constants (e.g., ) to assess spatial arrangement of substituents .

- Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers.

- Polarimetry : Measure optical rotation to confirm stereochemical consistency .

Q. What protocols ensure enantiomeric purity during synthesis?

- Employ chiral auxiliaries or catalysts to control stereochemistry.

- Validate purity via chiral chromatography or -NMR (if fluorinated analogs are synthesized) .

- Cross-check with SCXRD to rule out racemization .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the solid-state behavior of this compound?

Graph set analysis (as per Etter’s formalism) identifies motifs like or in crystals . For example:

- Intramolecular H-bonds stabilize the lactam ring.

- Intermolecular H-bonds (e.g., O–H···O=C) drive chain or sheet formation, affecting solubility and melting points . Tools: Mercury or OLEX2 for visualizing packing diagrams .

Q. How can researchers resolve contradictions in crystallographic data for structurally similar analogs?

- Cross-validate refinement parameters (e.g., , ) using SHELXL .

- Perform Hirshfeld surface analysis to assess intermolecular interactions.

- Compare with DFT-optimized geometries to detect discrepancies in bond lengths/angles .

Q. What strategies assess the thermal stability of (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate?

- Thermogravimetric Analysis (TGA) : Quantify decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or polymorphic changes.

- Hot-stage Microscopy : Correlate thermal events with visual crystal changes .

Q. How does stereochemistry at C2 and C4 impact biological activity in related pyrrolidine derivatives?

- Pharmacological Assays : Compare IC values of enantiomers against target enzymes (e.g., proteases).

- Molecular Docking : Use AutoDock Vina to model interactions, highlighting steric clashes or H-bond mismatches in mismatched stereoisomers .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- DFT Calculations (e.g., Gaussian 16): Calculate Fukui indices to identify reactive sites.

- NBO Analysis : Assess charge distribution to predict regioselectivity .

Q. How can researchers address polymorphism in this compound during formulation studies?

- Powder X-ray Diffraction (PXRD) : Screen for polymorphs under varied crystallization conditions.

- Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity-driven phase changes.

- Solid-State NMR : Differentiate polymorphs via chemical shift anisotropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.